2-(2-bromo-4-ethylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide
Overview
Description
2-(2-bromo-4-ethylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide is an organic compound with a complex structure, characterized by the presence of bromine, chlorine, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-ethylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Bromination: Introduction of the bromine atom into the phenoxy ring.
Ethylation: Addition of the ethyl group to the brominated phenoxy compound.
Chlorination and Methoxylation: Introduction of chlorine and methoxy groups into the phenyl ring.
Acetamide Formation: Coupling of the substituted phenoxy and phenyl rings through an acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-ethylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogens (bromine and chlorine), the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Coupling Reactions: The acetamide linkage allows for potential coupling reactions with other organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
2-(2-bromo-4-ethylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structure and functional groups.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science: Possible applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-ethylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide involves its interaction with molecular targets, which can include enzymes, receptors, or other proteins. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry where it may inhibit or activate specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-4-methylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide
- 2-(2-bromo-4-ethylphenoxy)-N-(3-chloro-4-ethoxyphenyl)acetamide
- 2-(2-chloro-4-ethylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-(2-bromo-4-ethylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications, distinguishing it from similar compounds with slight structural variations.
Properties
IUPAC Name |
2-(2-bromo-4-ethylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClNO3/c1-3-11-4-6-15(13(18)8-11)23-10-17(21)20-12-5-7-16(22-2)14(19)9-12/h4-9H,3,10H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHMZVJYVMKJOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)OC)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.